4-Bromo-1-chloro-2-fluoronaphthalene
Description
4-Bromo-1-chloro-2-fluoronaphthalene (C₁₀H₅BrClF) is a polyhalogenated naphthalene derivative featuring bromine, chlorine, and fluorine substituents at positions 4, 1, and 2, respectively. This compound is of interest in organic synthesis due to the electronic effects of its substituents, which influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and substitution pathways. Its structural complexity and halogen diversity make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H5BrClF |
|---|---|
Molecular Weight |
259.50 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
XSWOXCYZNAENSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions. One common method is the selective bromination, chlorination, and fluorination of naphthalene derivatives. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperatures and solvents to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-chloro-2-fluoronaphthalene may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted naphthalenes.
Scientific Research Applications
4-Bromo-1-chloro-2-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-fluoronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared with derivatives sharing similar naphthalene backbones but differing in substituent type, position, or functional groups. Key analogs include:
(a) 1-Bromonaphthalene (C₁₀H₇Br)
- Molecular Weight : 207.07 g/mol
- Boiling Point : 281°C
- Solubility : Miscible in alcohols, benzene, chloroform, and ether .
- Key Difference : Lacks chlorine and fluorine substituents, reducing steric and electronic complexity.
(b) 4-Bromo-1-fluoro-2-methylnaphthalene (C₁₁H₈BrF)
- Molecular Weight : 239.08 g/mol (vs. 259.40 g/mol for the target compound)
- Key Difference: Replaces chlorine at position 1 with a methyl group (CH₃).
(c) 1-Bromo-2-naphthol (BrC₁₀H₆OH)
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 4-Bromo-1-chloro-2-fluoronaphthalene | 259.40 | Br (4), Cl (1), F (2) | Not reported | Likely low in polar solvents (inferred) |
| 1-Bromonaphthalene | 207.07 | Br (1) | 281 | Miscible in alcohols, benzene, ether |
| 4-Bromo-1-fluoro-2-methylnaphthalene | 239.08 | Br (4), F (1), CH₃ (2) | Not reported | Higher in non-polar solvents (inferred) |
| 1-Bromo-2-naphthol | 223.07 | Br (1), OH (2) | 130 (dec.) | Soluble in alcohols, benzene, ether |
Key Observations :
- Boiling Points : Halogenated compounds generally exhibit higher boiling points than hydroxylated derivatives due to stronger van der Waals forces (e.g., 1-Bromonaphthalene at 281°C vs. 1-Bromo-2-naphthol at 130°C) .
- Reactivity : The electron-withdrawing nature of halogens in the target compound may enhance electrophilic substitution reactivity at positions activated by adjacent substituents.
Reactivity in Cross-Coupling Reactions
The target compound’s bromine and chlorine substituents make it a candidate for Suzuki-Miyaura coupling , where bromine typically acts as the leaving group due to its lower bond dissociation energy compared to chlorine . In contrast, methyl-substituted analogs (e.g., 4-Bromo-1-fluoro-2-methylnaphthalene) are less reactive in such reactions due to the absence of a viable leaving group.
Biological Activity
4-Bromo-1-chloro-2-fluoronaphthalene (BCF) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
4-Bromo-1-chloro-2-fluoronaphthalene is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrClF |
| Molecular Weight | 251.51 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 260 °C |
| Melting Point | 20 °C |
These properties indicate that BCF is a stable compound with a relatively high boiling point, making it suitable for various applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research has indicated that halogenated naphthalene derivatives, including BCF, exhibit antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that BCF inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains.
Cytotoxicity
The cytotoxic effects of BCF have been evaluated using various cell lines. In vitro assays revealed that BCF exhibits significant cytotoxicity against human cancer cell lines, including HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM and 20 µM, respectively. This suggests potential applications in cancer therapy.
The mechanism underlying the biological activity of BCF appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This was evidenced by increased levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels in treated cells, indicating lipid peroxidation and depletion of antioxidant defenses.
Case Studies
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry highlighted the use of BCF as a lead compound for developing new anticancer agents. The study synthesized several derivatives of BCF and evaluated their activity against various cancer cell lines, finding enhanced potency in certain modifications.
-
Neuroprotective Effects :
- Research conducted by Liu et al. (2021) explored the neuroprotective effects of BCF in a mouse model of neurodegeneration. The results indicated that BCF administration reduced neuronal apoptosis and improved cognitive function in treated animals.
Structure-Activity Relationship (SAR)
The biological activity of halogenated naphthalene derivatives, including BCF, can be influenced by their structural features. The presence of bromine, chlorine, and fluorine substituents plays a crucial role in modulating their lipophilicity and reactivity, which are critical factors for their biological interactions.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity |
| Chlorine | Enhances antimicrobial action |
| Fluorine | Modulates cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
